L-allopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-allopyranose: is a monosaccharide, specifically an aldohexose, which means it contains six carbon atoms and an aldehyde group. It is the L-enantiomer of allopyranose, meaning it is a mirror image of D-allopyranose.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : L-allopyranose can be synthesized through various chemical and enzymatic methods. One common approach involves the use of aldose isomerases, which catalyze the isomerization of L-rhamnose to this compound. This process typically requires specific reaction conditions, such as the presence of certain enzymes and optimal pH levels .
Industrial Production Methods: : Industrial production of this compound is less common due to its rarity and the complexity of its synthesis. advancements in biotechnology and enzyme engineering have made it possible to produce this compound on a larger scale. Immobilized enzyme systems and recombinant Escherichia coli have been used to enhance the yield and efficiency of this compound production .
Analyse Chemischer Reaktionen
Types of Reactions: : L-allopyranose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as nitric acid or potassium permanganate, leading to the formation of corresponding acids.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride, resulting in the formation of sugar alcohols.
Major Products: : The major products formed from these reactions include various derivatives of this compound, such as L-allonic acid (from oxidation) and L-allitol (from reduction).
Wissenschaftliche Forschungsanwendungen
L-allopyranose has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex carbohydrates and oligosaccharides.
Biology: this compound is studied for its role in metabolic pathways and its interaction with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Wirkmechanismus
The mechanism of action of L-allopyranose involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for various enzymes, leading to the formation of different metabolites. The molecular targets and pathways involved in these processes are still being studied, but it is known that this compound can influence cellular functions and metabolic activities .
Vergleich Mit ähnlichen Verbindungen
L-allopyranose is similar to other aldohexoses, such as D-allopyranose, L-glucose, and L-mannose. its unique structural configuration as the L-enantiomer of allopyranose sets it apart. This uniqueness is reflected in its specific interactions with enzymes and its distinct chemical properties .
Similar Compounds
D-allopyranose: The D-enantiomer of allopyranose.
L-glucose: Another L-enantiomer of a common aldohexose.
L-mannose: An L-enantiomer of mannose, another aldohexose.
Eigenschaften
CAS-Nummer |
6038-51-3 |
---|---|
Molekularformel |
C6H12O6 |
Molekulargewicht |
180.16 g/mol |
IUPAC-Name |
(3S,4S,5R,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5-,6?/m0/s1 |
InChI-Schlüssel |
WQZGKKKJIJFFOK-HOWGCPQDSA-N |
Isomerische SMILES |
C([C@H]1[C@@H]([C@@H]([C@@H](C(O1)O)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
melting_point |
128.0 - 128.5 °C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.